Cas no 1249988-75-7 (Adamantane-2-sulfonyl chloride)
Adamantane-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- adamantane-2-sulfonyl chloride
- Tricyclo[3.3.1.13,7]decane-2-sulfonyl chloride
- Adamantane-2-sulfonyl chloride
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- Inchi: 1S/C10H15ClO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
- InChI Key: OVMVKXVATAKPJN-UHFFFAOYSA-N
- SMILES: ClS(C1C2CC3CC(C2)CC1C3)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 316
- XLogP3: 2.8
- Topological Polar Surface Area: 42.5
Adamantane-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422034-50mg |
Adamantane-2-sulfonyl chloride |
1249988-75-7 | 98% | 50mg |
¥24381 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422034-100mg |
Adamantane-2-sulfonyl chloride |
1249988-75-7 | 98% | 100mg |
¥25548 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422034-250mg |
Adamantane-2-sulfonyl chloride |
1249988-75-7 | 98% | 250mg |
¥31116 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422034-500mg |
Adamantane-2-sulfonyl chloride |
1249988-75-7 | 98% | 500mg |
¥32477 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422034-1g |
Adamantane-2-sulfonyl chloride |
1249988-75-7 | 98% | 1g |
¥31421 | 2023-04-16 | |
| Enamine | EN300-274002-0.05g |
adamantane-2-sulfonyl chloride |
1249988-75-7 | 0.05g |
$587.0 | 2023-09-10 | ||
| Enamine | EN300-274002-0.1g |
adamantane-2-sulfonyl chloride |
1249988-75-7 | 0.1g |
$615.0 | 2023-09-10 | ||
| Enamine | EN300-274002-0.25g |
adamantane-2-sulfonyl chloride |
1249988-75-7 | 0.25g |
$642.0 | 2023-09-10 | ||
| Enamine | EN300-274002-0.5g |
adamantane-2-sulfonyl chloride |
1249988-75-7 | 0.5g |
$671.0 | 2023-09-10 | ||
| Enamine | EN300-274002-1.0g |
adamantane-2-sulfonyl chloride |
1249988-75-7 | 1g |
$0.0 | 2023-06-07 |
Adamantane-2-sulfonyl chloride Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Adamantane-2-sulfonyl chloride
Adamantane-2-Sulfonyl Chloride (CAS 1249988-75-7): A Versatile Building Block in Modern Chemical Research
The Adamantane-2-sulfonyl chloride (CAS 1249988-75-7) represents a critical intermediate in contemporary organic synthesis, particularly valued for its unique combination of rigid adamantane framework and reactive sulfonyl chloride functionality. This compound’s structure—comprising a tricyclic adamantane core covalently linked to a sulfonic acid chloride group—enables precise functionalization strategies across multiple disciplines. Recent advancements in computational chemistry have elucidated its electronic properties, revealing exceptional stability and reactivity profiles that align with emerging trends in drug delivery systems and nanomaterial fabrication.
In medicinal chemistry, researchers at the University of Cambridge recently demonstrated the compound’s utility in synthesizing targeted prodrugs. By conjugating adamantane-based sulfonyl moieties with bioactive molecules via nucleophilic substitution reactions, they achieved controlled release mechanisms with improved pharmacokinetic profiles. A 2023 study published in Journal of Medicinal Chemistry highlighted how the rigid structure of the adamantane scaffold enhances metabolic stability while the reactive sulfonyl chloride group facilitates site-specific attachment to carrier proteins—a breakthrough for personalized cancer therapies.
The material science community has leveraged this compound’s surface-modification capabilities. MIT chemists recently reported using Adamantane-2-sulfonyl chloride to create self-assembled monolayers on semiconductor surfaces. The unique steric hindrance provided by the tricyclic adamantane core combined with the sulfonic acid group’s ability to form covalent bonds enabled unprecedented control over nanoscale surface topographies. This work, featured in Nano Letters (2024), suggests applications in next-generation optoelectronic devices where molecular-level precision is critical.
In analytical chemistry, this compound serves as a key reagent for derivatization reactions. A collaborative study between ETH Zurich and Pfizer demonstrated its role in enhancing detection limits for gas chromatography-mass spectrometry (GC-MS). The electrophilic nature of the sulfonyl chloride group enables rapid conjugation with primary amine groups present in biological samples, creating stable derivatives detectable at femtomolar concentrations. This methodological advancement has significant implications for biomarker discovery programs targeting early-stage disease diagnostics.
Synthetic methodologies involving this compound continue to evolve. A groundbreaking 2024 paper from Stanford University introduced a microwave-assisted synthesis protocol achieving >95% yield under solvent-free conditions. The optimized procedure employs phase-transfer catalysis to mediate the reaction between sulfuryl chloride and commercially available adamantan-2-ol precursors, drastically reducing production costs while maintaining product purity. Such innovations underscore its growing importance as an accessible building block for academic and industrial laboratories.
Cutting-edge research now explores its role in supramolecular chemistry. Scientists at Tokyo Tech recently synthesized self-healing hydrogels incorporating crosslinks formed via Michael addition reactions involving this compound’s sulfonic groups. The resulting materials exhibit tunable mechanical properties and stimuli-responsive behavior—a potential game-changer for regenerative medicine applications requiring adaptive biomaterials. These findings were validated through advanced imaging techniques including AFM and XPS spectroscopy, confirming covalent bond formation under physiological conditions.
The compound’s distinct reactivity profile also finds application in polymer science. Researchers at Max Planck Institute developed novel poly(ether ether ketone) (PEEK) composites by incorporating pendant groups derived from Adamantane-2-sulfonyl chloride. These modifications significantly enhanced thermal stability without compromising mechanical integrity—a critical advancement for aerospace components exposed to extreme environments. Thermogravimetric analysis confirmed decomposition temperatures exceeding 500°C, outperforming conventional PEEK formulations by over 30%.
In conclusion, the multifunctional characteristics of Adamantane-2-sulfonyl chloride (CAS 1249988-75-7) position it as an indispensable tool across diverse scientific domains. Its structural versatility bridges fundamental research with applied innovation, enabling breakthroughs ranging from targeted drug delivery systems to next-generation smart materials. As interdisciplinary collaboration intensifies between chemists, biologists, and engineers, this compound will undoubtedly remain central to solving complex challenges at the nanoscale level.
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